molecular formula C21H26N4O3 B11001568 4-benzyl-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide

4-benzyl-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide

Cat. No.: B11001568
M. Wt: 382.5 g/mol
InChI Key: JRGVZHSNOSJSHG-UHFFFAOYSA-N
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Description

4-benzyl-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a benzyl group, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxyphenyl)amine) with an appropriate carboxylic acid derivative under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-benzyl-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-benzyl-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4-benzyl-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and overall chemical properties, making this compound unique in its applications and effects.

Properties

Molecular Formula

C21H26N4O3

Molecular Weight

382.5 g/mol

IUPAC Name

4-benzyl-N-[2-(2-methoxyanilino)-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C21H26N4O3/c1-28-19-10-6-5-9-18(19)23-20(26)15-22-21(27)25-13-11-24(12-14-25)16-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,22,27)(H,23,26)

InChI Key

JRGVZHSNOSJSHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CNC(=O)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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